N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide is a synthetic organic compound of interest within the fields of medicinal and organic chemistry. This compound features a complex structure that includes benzothiazole and benzothiophene moieties, which provide a variety of reactive sites suitable for chemical modifications and pharmacological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide, the following steps are typically involved:
Formation of the benzothiophene moiety: : The construction of the benzothiophene ring is often achieved through cyclization reactions involving substituted aniline and acetyl chloride in the presence of a Lewis acid catalyst.
Introduction of the benzothiazole component: : The benzothiazole ring is usually synthesized through cyclization of 2-aminothiophenol with formic acid or its derivatives.
Coupling reactions: : Finally, the benzothiazole and benzothiophene intermediates are coupled through amide bond formation using appropriate reagents like carbodiimides under mild conditions.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions for yield, purity, and cost-effectiveness is critical. This often involves:
Utilizing continuous flow reactors for efficient heat and mass transfer.
Employing solid-phase synthesis techniques to streamline purification processes.
Implementing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: : Conversion of thioether groups to sulfoxides or sulfones using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: : Selective reduction of carbonyl groups using reducing agents such as sodium borohydride.
Substitution: : Halogenation reactions using halogenating agents like bromine or chlorine to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid, performed at room temperature in an organic solvent like dichloromethane.
Reduction: : Sodium borohydride in ethanol or methanol at low temperatures.
Substitution: : Elemental halogens or N-halosuccinimides in the presence of a suitable solvent and catalyst.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Corresponding alcohols or hydrocarbons.
Substitution: : Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactive sites allow for various modifications, making it useful in designing new organic materials and catalysts.
Biology
In biological research, derivatives of this compound can act as molecular probes for studying enzyme mechanisms, protein interactions, and cellular pathways.
Medicine
Medically, N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide is explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure provides multiple binding sites for interaction with biological targets.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as specialty polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide exerts its effects depends on its specific application. In pharmacology:
Molecular Targets: : It interacts with proteins, enzymes, and receptors involved in various biological processes.
Pathways: : It may inhibit enzyme activity, block receptor-ligand interactions, or modulate signal transduction pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to similar compounds, N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of benzothiazole and benzothiophene moieties, which confer distinct chemical and biological properties.
Similar Compounds: : Benzothiazole-based compounds, benzothiophene-based compounds, other fused heterocycles.
This compound's specific structural features make it a valuable candidate for various scientific and industrial applications, demonstrating its potential in advancing knowledge and technology.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-19-17(23)15-11-4-2-3-5-13(11)25-18(15)21-16(22)10-6-7-12-14(8-10)24-9-20-12/h6-9H,2-5H2,1H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPWPQZWBMYPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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